
Methyl 2-(bromomethyl)-4-nitrobenzoate
Vue d'ensemble
Description
“Methyl 2-(bromomethyl)-4-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO4 . It is a solid at 20°C and should be stored under inert gas due to its sensitivity to light and air .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the searched resources, bromomethyl compounds have been known to undergo various reactions. For instance, Methyl 2-(bromomethyl)acrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Applications De Recherche Scientifique
1. Use in the Detection of Genotoxic Impurities
Methyl 2-(bromomethyl)-4-nitrobenzoate (MPN) is identified in the development and validation of an HPLC method for detecting genotoxic impurities in lenalidomide, a medicinal compound. The method demonstrated effectiveness in simultaneously detecting and quantifying MPN along with other related impurities (Gaddam et al., 2020).
2. Role in the Synthesis of Pharmaceutical Compounds
MPN is used in the synthesis of lenalidomide, an anticancer drug. It serves as a key raw material in the drug's synthesis, showcasing its role in the development of significant pharmaceutical compounds (Ponomaryov et al., 2015).
3. Application in Solid-Phase Synthesis
This compound is utilized in solid-phase synthesis processes. For instance, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, a related compound, is used in the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives, highlighting its importance in organic synthesis and chemical engineering (Zhang et al., 2004).
4. Involvement in Heterocyclic Synthesis
It's also significant in the field of heterocyclic synthesis. The compound is part of a process for creating structurally diverse and potentially bioactive molecules, as seen in the synthesis of indoles via palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes (Söderberg et al., 2003).
5. Role in Analytical Chemistry
In analytical chemistry, MPN is a subject of study for stability-indicating methods. For instance, its stability and selectivity have been evaluated using high-performance liquid chromatography-ultraviolet assays, contributing to our understanding of the stability of bioactive nitrocompounds (Freitas et al., 2014).
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound’s mode of action is likely multifaceted due to its complex structure. It may involve interactions with its targets leading to changes at the molecular level. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Methyl 2-(bromomethyl)-4-nitrobenzoate .
Analyse Biochimique
Biochemical Properties
Methyl 2-(bromomethyl)-4-nitrobenzoate plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules through its bromomethyl group, which can form covalent bonds with nucleophilic sites on these biomolecules. This interaction can lead to the modification of enzyme activity, protein function, and other biochemical processes. For instance, it can alkylate amino groups in proteins, leading to changes in their structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling proteins, leading to changes in downstream signaling pathways. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of biomolecules via its bromomethyl group. This modification can inhibit or activate enzymes by altering their active sites or binding interactions. Additionally, the nitro group in the compound can participate in redox reactions, further influencing cellular processes. These molecular interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can be toxic, leading to adverse effects such as tissue damage, organ dysfunction, and even mortality. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its affinity for different biomolecules and organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
methyl 2-(bromomethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKFDOPHHNVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568027 | |
| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133446-99-8 | |
| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-(bromomethyl)-4-nitrobenzoate in the synthesis of folate analogues and why is this research significant?
A: this compound is a key starting material in synthesizing rotationally restricted analogues of folate metabolites, specifically 5-deazapteroyl-L-glutamate and (6R,6S)-5-deaza-5,6,7,8-tetrahydropteroyl-L-glutamate. [] These analogues are being investigated for their interaction with folylpolyglutamate synthetase (FPGS). FPGS is a critical enzyme in folate metabolism and plays a role in the efficacy and selectivity of antifolate drugs. [] By understanding how structurally modified folate analogues interact with FPGS, researchers aim to develop more potent and selective antifolate therapies.
Q2: Why is this compound being monitored as a potential impurity in Lenalidomide, and how is it quantified?
A: this compound (MPN) has been identified as a potential genotoxic impurity in the drug substance Lenalidomide. [] Genotoxic impurities are a concern due to their potential to damage DNA and increase the risk of cancer. To ensure drug safety, it's crucial to monitor and control the levels of such impurities. A validated RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) method has been developed for the simultaneous detection and quantification of MPN along with other potential genotoxic impurities in Lenalidomide. This method uses a specific column and mobile phase composition for separation, with UV detection at 210 nm, achieving a linear quantification range for MPN between 6.47-89.7 ppm. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
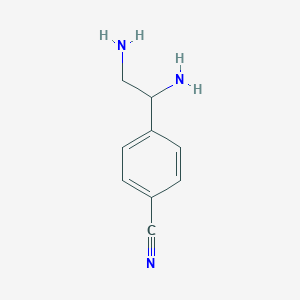


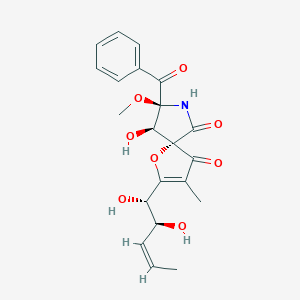

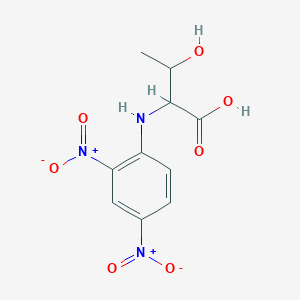


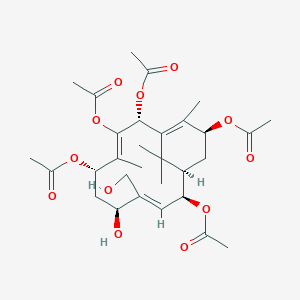
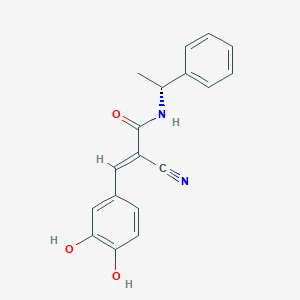
![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

